

# 2,4-Dinitro-1-naphthol: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 2,4-Dinitro-1-naphthol

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## Introduction

**2,4-Dinitro-1-naphthol**, a C-nitro compound, is a significant intermediate in organic synthesis, historically notable for its role in the dye industry.[1][2] Its chemical structure, featuring a naphthalene core substituted with a hydroxyl group and two electron-withdrawing nitro groups, imparts a unique reactivity profile that is valuable for researchers, scientists, and drug development professionals.[1] The presence of nitro groups makes the aromatic system electron-deficient, activating it for certain reactions and influencing the acidity of the hydroxyl group.[1] This guide provides an in-depth overview of its synthesis, physicochemical properties, key reactions, and applications as a versatile precursor for more complex organic molecules.

## Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **2,4-Dinitro-1-naphthol** are crucial for its application in synthesis. These data are summarized below.

Table 1: Physicochemical Properties of **2,4-Dinitro-1-naphthol**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 605-69-6   | [1]          |
| Molecular Formula | C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub> | [2][3]       |
| Molecular Weight  | 234.16 g/mol   | [1][2]       |
| Appearance        | Red-brown or yellow-orange crystalline powder                | [2][4]       |
| Melting Point     | 130 - 133 °C (lit.)  | [5][6][7]    |
| Boiling Point     | 407.9 °C at 760 mmHg   | [4][7]       |
| Solubility        | Very slightly soluble in water and ethanol                   | [4][7]       |
| Density           | 1.607 g/cm <sup>3</sup>                                      | [4][7]       |
| pKa               | 2.12 (at 25°C)   | [7]          |

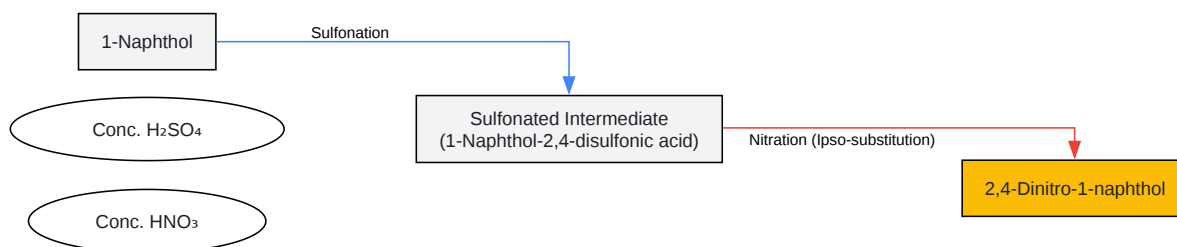
Table 2: Spectroscopic Data for **2,4-Dinitro-1-naphthol**

| Technique           | Key Data Points                             | Reference(s) |
|---------------------|---|--------------|
| Mass Spec.          | m/z fragments: 234, 182, 113, 187           | [2][3]       |
| UV-Vis              | λmax: 714 nm (as Naphthol Green B in water) | [8]          |
| FTIR / Raman        | Spectra available from various databases    | [2][9][10]   |
| <sup>13</sup> C-NMR | Spectrum available from various databases   | [9]          |

## Synthesis of 2,4-Dinitro-1-naphthol

The most common and well-documented method for preparing **2,4-Dinitro-1-naphthol** is through the direct nitration of 1-naphthol (α-naphthol), which proceeds via a sulfonation-

nitration sequence.[1][11] The initial sulfonation of 1-naphthol is a critical step that directs the subsequent nitration to the desired C2 and C4 positions.[1]



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Synthesis of **2,4-Dinitro-1-naphthol** from 1-Naphthol.

## Experimental Protocol: Synthesis from 1-Naphthol

This protocol is adapted from established laboratory procedures.[11][12]

Materials:

- 1-Naphthol ( $\alpha$ -naphthol): 2.5 g
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>): 5 mL
- Concentrated Nitric Acid (HNO<sub>3</sub>): 4 mL
- Ice-cold water

Procedure:

- Place 2.5 g of 1-naphthol in a 50-mL Erlenmeyer flask.
- Carefully add 5 mL of concentrated H<sub>2</sub>SO<sub>4</sub> and heat the mixture on a hot plate for approximately 5 minutes, or until the solid dissolves.[12] The initial red color should fade.[11]

- Cool the reaction mixture in an ice bath. Once cooled, slowly add 15 mL of ice-cold water down the sides of the flask.[11]
- In a separate beaker, cool 4 mL of concentrated  $\text{HNO}_3$  in an ice bath.[11]
- Slowly and with constant stirring, add the diluted and cooled sulfuric acid solution to the cold nitric acid.
- Allow the mixture to stand, and then warm it gently for a few minutes. A yellow precipitate of **2,4-Dinitro-1-naphthol** should form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual acid, and allow it to air dry. The moist product can often be used directly in subsequent steps.[12]

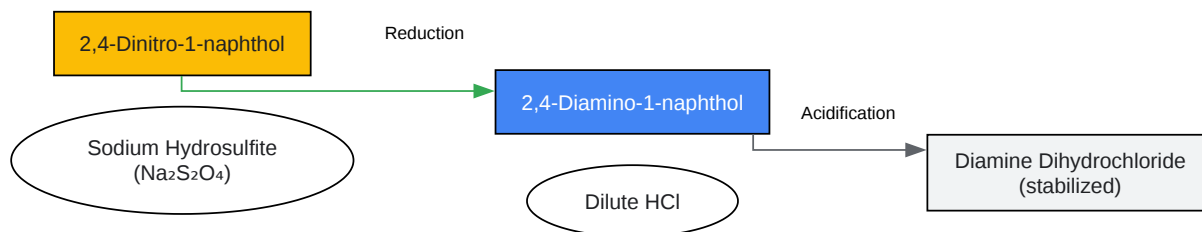
Purification: The crude product can be purified by recrystallization from ethanol. The purity can be confirmed by its melting point, which should be approximately  $138^\circ\text{C}$ .[1]

## Applications as a Synthetic Intermediate

**2,4-Dinitro-1-naphthol** serves as a valuable precursor for various organic compounds, primarily through the reduction of its nitro groups.

### Reduction to 2,4-Diamino-1-naphthol

The most significant application of **2,4-Dinitro-1-naphthol** is its reduction to form 2,4-diamino-1-naphthol.[1] This diamino derivative is a key intermediate for synthesizing other complex molecules and dyes.[12] Sodium hydrosulfite (sodium dithionite) is a common and effective reducing agent for this transformation.[12][13]



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Reduction of **2,4-Dinitro-1-naphthol** to its diamino derivative.

## Experimental Protocol: Reduction to 2,4-Diamino-1-naphthol

This protocol is based on the procedure described by Fieser.[12]

Materials:

- Moist **2,4-Dinitro-1-naphthol** (from the previous step)
- Sodium Hydrosulfite ( $\text{Na}_2\text{S}_2\text{O}_4$ ): 2.0 g (plus 1.0 g for washing)
- Water: ~150 mL
- Concentrated Hydrochloric Acid (HCl): 3 mL

Procedure:

- In a beaker, suspend the moist **2,4-Dinitro-1-naphthol** in approximately 100 mL of water.
- Add 2.0 g of sodium hydrosulfite and stir the mixture. The orange color of the starting material should disappear, and a tan precipitate of 2,4-diamino-1-naphthol will form.[12]
- Cool the mixture in an ice bath to ensure complete precipitation.
- The tan product is unstable and susceptible to air oxidation.[12] Therefore, it should be handled quickly.

- Prepare a washing solution by dissolving 1.0 g of sodium hydrosulfite in 50 mL of water.
- Collect the tan precipitate by vacuum filtration. Crucially, avoid sucking air through the filter cake for an extended period.
- Wash the solid on the filter with the prepared hydrosulfite solution.
- Immediately transfer the moist solid into a beaker containing a dilute HCl solution (prepared by adding 3 mL of concentrated HCl to 12 mL of water). This converts the unstable free base into its more stable dihydrochloride salt for storage or further use.[\[12\]](#)

## Dye Synthesis

Historically, **2,4-Dinitro-1-naphthol** and its derivatives have been central to the dye industry.[\[1\]](#)

- Martius Yellow (Acid Yellow 24): The ammonium or sodium salt of **2,4-Dinitro-1-naphthol** is known as Martius Yellow.[\[2\]](#)[\[11\]](#) It was discovered in 1868 and has been used as a biological stain and a dye for materials like wool.[\[11\]](#)[\[12\]](#)

## Experimental Protocol: Preparation of Martius Yellow (Ammonium Salt)

This procedure follows the formation of the ammonium salt from the synthesized **2,4-Dinitro-1-naphthol**.[\[11\]](#)

Materials:

- Crude **2,4-Dinitro-1-naphthol**
- Hot water: 75 mL
- Concentrated Ammonium Hydroxide (NH<sub>4</sub>OH): 2.5 mL
- Ammonium Chloride (NH<sub>4</sub>Cl): 5 g

Procedure:

- To the beaker containing the crude **2,4-Dinitro-1-naphthol**, add 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide.
- Heat the mixture to boiling with stirring to dissolve the solid.
- Add 5 g of ammonium chloride to the hot solution to precipitate the less soluble ammonium salt (Martius Yellow).
- Cool the mixture in an ice bath to complete the precipitation.
- Collect the yellow dye by vacuum filtration, wash with a small amount of cold water containing 1-2% ammonium chloride, and air dry.[\[11\]](#)
- Naphthol Green B: While not directly synthesized from **2,4-Dinitro-1-naphthol**, this dye is structurally related. It is an iron coordination complex where the ligand is a sulfonated derivative of 1-nitroso-2-naphthol.[\[8\]](#) This highlights the importance of substituted naphthols in the broader field of dye chemistry.

## Other Applications

- Charge-Transfer Complexes: Due to its electron-deficient aromatic system, **2,4-Dinitro-1-naphthol** can act as an electron acceptor to form colored charge-transfer (CT) complexes with electron-donating molecules.[\[1\]](#)
- Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the two nitro groups activates the naphthalene ring towards nucleophilic aromatic substitution, particularly at the 1-position if a suitable leaving group is present.[\[1\]](#)

## Safety and Handling

**2,4-Dinitro-1-naphthol** is classified as an irritant. Users should take appropriate safety precautions.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[5\]](#)
- Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[\[5\]](#)

- Storage: Store in a ventilated, cool, dry place away from oxidants and acids.[4] The compound is stable under recommended storage conditions.[5]

This guide provides a foundational understanding of **2,4-Dinitro-1-naphthol** as a key intermediate. The detailed protocols and structured data are intended to support researchers in its safe and effective use in organic synthesis.

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